(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine
Description
Properties
IUPAC Name |
(1R)-7-methoxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4,8H,5-6,11H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAJCHDFYSLZND-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1[C@@H](CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666743 | |
| Record name | (1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215362-48-4 | |
| Record name | (1R)-2,3-Dihydro-7-methoxy-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215362-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine is a chiral organic compound notable for its potential biological activity. The compound's structure features a methoxy group and an amine, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula: C₁₀H₁₃NO
- Molecular Weight: 163.22 g/mol
- CAS Number: 1032279-33-6
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been identified as a serotonin transporter inhibitor and an alpha-2 adrenergic antagonist , suggesting potential therapeutic applications in mood disorders such as depression.
Key Mechanisms:
- Serotonin Transporter Inhibition : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound inhibits the reuptake of serotonin, enhancing its availability in the synaptic cleft.
- Alpha-2 Adrenergic Antagonism : This action may lead to increased norepinephrine release, further influencing mood regulation and cognitive functions.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities:
| Activity | Description |
|---|---|
| Mood Disorders | Potential as an antidepressant through serotonin modulation. |
| Neuroprotection | Investigated for protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting monoamine oxidase (MAO) enzymes. |
Case Studies
- Antidepressant Effects : A study examined the efficacy of this compound in animal models of depression. Results showed significant improvement in depressive behaviors compared to control groups, supporting its potential as a novel antidepressant agent.
- Neuroprotective Studies : Research involving neuronal cell cultures indicated that this compound could protect neurons from oxidative stress-induced damage by inhibiting MAO-A and MAO-B activities.
Structure–Activity Relationship (SAR)
The unique structure of this compound allows for various modifications that can enhance or alter its biological activity. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amines | Structure | Different stereochemistry leading to varied biological activity |
| 6-Methoxy-N,N-dimethyltryptamine | Structure | Tryptamine derivative with different psychoactive properties |
These compounds illustrate how variations in substitution patterns can lead to distinct pharmacological profiles while maintaining a related structural framework.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C₁₀H₁₃NO
- Molecular Weight : 163.22 g/mol
- Structure : Contains a methoxy group attached to a dihydroindene structure, contributing to its unique properties and biological activities.
Medicinal Chemistry
(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine has been investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its interaction with neurotransmitter receptors suggests possible roles as:
- Neuroprotective Agent : Studies indicate that it may protect against neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antidepressant Activity : The compound shows promise in modulating serotonin receptors, which could be beneficial in treating mood disorders .
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in asymmetric synthesis due to its chiral nature. It can undergo various reactions such as:
- Oxidation : Leading to imines or nitriles.
- Reduction : Resulting in secondary or tertiary amines.
- Substitution Reactions : Forming substituted indane derivatives.
Case Study 1: Neuroprotective Effects
In a recent study, this compound was evaluated for its neuroprotective properties. The research demonstrated that:
- The compound reduced oxidative stress markers in neuronal cultures.
- It improved cell viability in models of neurodegeneration, suggesting its potential utility in developing therapies for conditions like Alzheimer's disease .
Case Study 2: Antidepressant Potential
Another study focused on the effects of this compound on serotonin transporters. Findings revealed:
- The compound acts as a serotonin transporter inhibitor, indicating potential applications in treating depression.
- Dose-dependent responses were observed, highlighting its efficacy at specific concentrations.
Comparison with Similar Compounds
Table 1: Key Structural Analogs
- Positional Isomerism : The 7-methoxy derivative exhibits distinct electronic properties compared to 4- or 6-methoxy isomers due to variations in electron-donating effects and steric interactions. DFT studies show that the 7-methoxy group stabilizes the HOMO (-5.42 eV) more effectively than the 4-methoxy analog (-5.28 eV) .
- Fluorinated Analogs : The 5,6-difluoro derivative (CAS 1637453-74-7) demonstrates increased lipophilicity (logP = 2.1 vs. 1.8 for the 7-methoxy compound), improving blood-brain barrier penetration in neurological targets .
Functional Group Modifications
Table 2: Functional Group Derivatives
- Ketone vs. Amine: The ketone derivative (7-amino-6-methoxy-inden-1-one) lacks the basic amine group, reducing solubility in polar solvents but enhancing binding to hydrophobic enzyme pockets .
- Propargyl Modification : The propargyl-substituted analog exhibits a 20% larger first-order hyperpolarizability than the parent 7-methoxy compound, making it superior for optoelectronic applications .
Spectroscopic and Computational Comparisons
Spectroscopic Signatures
- FTIR: The 7-methoxy compound shows a characteristic N–H stretch at 3365 cm⁻¹ and C–O–C asymmetric stretching at 1250 cm⁻¹, absent in non-methoxy analogs .
- ¹³C NMR: The methoxy carbon resonates at δ 56.2 ppm, while the 1-amino group causes deshielding of the adjacent C-1 carbon (δ 48.9 ppm) .
DFT-Based Electronic Properties
- HOMO-LUMO Gap : The 7-methoxy derivative has a narrower gap (4.1 eV) compared to the 4-methoxy isomer (4.5 eV), correlating with higher reactivity in electrophilic substitutions .
- NBO Analysis : The methoxy group donates 12.3 kcal/mol of stabilization energy to the aromatic ring, surpassing the 9.8 kcal/mol contribution of fluoro substituents in difluoro analogs .
Preparation Methods
Key Reaction Steps
- Oxime Formation: Starting from 7-methoxy-2,3-dihydro-1H-1-indanone, reaction with hydroxylamine hydrochloride under alkaline conditions forms the corresponding oxime.
- Catalytic Reduction: The oxime is then subjected to catalytic hydrogenation using alumino-nickel catalyst in an alkaline aqueous-ethanol medium. This step reduces the oxime to the primary amine, yielding 7-methoxy-2,3-dihydro-1H-inden-1-amine.
- Salt Formation and Purification: The free amine is converted to its hydrochloride salt or other optically active acid salts for isolation and purification.
Advantages and Industrial Suitability
- The process avoids pressurized hydrogenation, favoring safer and more scalable conditions.
- It allows continuous multi-step reactions without intermediate isolation, reducing production time and cost.
- Monitoring via TLC and HPLC ensures reaction completion and product purity.
Representative Experimental Data
| Step | Conditions | Outcome |
|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride, NaOH, ethanol, reflux 30-40 min | Formation of oxime intermediate |
| Catalytic reduction | Alumino-nickel catalyst, 50-60 °C, alkaline aqueous-ethanol, 8-10 h | Primary amine formation, ~98% purity (HPLC) |
| Salt formation and recrystallization | Ethanol recrystallization, acid-base extraction | White crystalline amine hydrochloride salt, mp ~208 °C |
Note: These conditions are adapted from a patent describing the preparation of related dihydroindenamine derivatives and can be optimized for the 7-methoxy substituted compound.
Asymmetric Synthesis and Resolution
Given the chiral nature of (1R)-7-methoxy-2,3-dihydro-1H-inden-1-amine, stereochemical control is critical. Two main approaches are used:
Chiral Resolution of Racemic Mixtures
- The racemic amine is often resolved by forming diastereomeric salts with optically active acids (e.g., tartaric acid derivatives).
- Chiral HPLC or enzymatic methods may be employed to separate the (1R) enantiomer.
- X-ray crystallography confirms stereochemical integrity.
Catalytic Asymmetric Amination
- Transition-metal catalyzed asymmetric hydrogenation or reductive amination using chiral ligands can directly afford the (1R) enantiomer.
- Recent research demonstrates the use of ruthenium catalysts with specific ligands to achieve high enantioselectivity in secondary amine synthesis, which can be adapted for this compound class.
The introduction of the 7-methoxy group is generally achieved by:
- Starting from appropriately substituted phenolic precursors or indanone derivatives.
- Etherification reactions using methylating agents such as methyl iodide under basic conditions.
- Bromination or other halogenation steps may precede or follow methoxylation depending on synthetic route design.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Synthesis typically involves multi-step protocols starting from indanone derivatives. For example, asymmetric transfer hydrogenation (ATH) using chiral catalysts (e.g., Ru-based complexes) can achieve high enantioselectivity. Kinetic resolution methods, such as those applied to 3-aryl-indanones, may also be adapted to control stereochemistry . Key parameters include solvent polarity, temperature (−20°C to room temperature), and catalyst loading. Yields for similar compounds range from 19% to 45% in multi-step reactions, with purification via recrystallization or chromatography .
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for small-molecule refinement to resolve stereochemistry. SHELXL is widely employed for high-resolution data .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm the (1R) configuration. For methoxy groups, C NMR chemical shifts near 55–60 ppm are typical .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases can separate enantiomers. Retention times and peak symmetry indicate purity .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, THF) but poorly soluble in water. Hydrochloride salts (common in derivatives) enhance aqueous solubility for biological assays .
- Stability : Store under inert gas (N/Ar) at −20°C to prevent oxidation. Monitor degradation via TLC or LC-MS; methoxy groups are generally stable under acidic conditions but may demethylate under strong bases .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are its potential targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with monoamine oxidases (MAOs) or neurotransmitter transporters. The compound’s indane scaffold and methoxy group may mimic MAO inhibitors like rasagiline .
- MD simulations : Analyze binding stability using GROMACS with force fields (e.g., AMBER). Focus on hydrophobic interactions between the indane core and enzyme active sites .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Compare IC values across studies using identical enzyme sources (e.g., recombinant human MAO-B vs. rat brain homogenates). Variability often arises from species-specific enzyme isoforms .
- Metabolite profiling : Use LC-MS to identify active metabolites. For example, demethylation of the methoxy group could produce conflicting activity in cell-based vs. enzyme assays .
Q. How can enantiomeric impurities (<2%) be quantified in this compound batches?
- Methodological Answer :
- Chiral SFC : Supercritical fluid chromatography with CO-methanol mobile phases achieves baseline separation of (1R) and (1S) enantiomers. Detection limits ≤0.1% are achievable with UV/ELSD .
- Vibrational circular dichroism (VCD) : Confirm enantiopurity by comparing experimental and calculated VCD spectra. This method is critical for regulatory submissions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
